Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-
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Overview
Description
Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- is an organic compound with the molecular formula C12H13NO3. It contains a total of 29 bonds, including 16 non-hydrogen bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aldehyde (aliphatic), and 1 ether (aromatic) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- typically involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetoxybenzaldehyde. This intermediate is then reacted with propanamide under specific conditions to yield the final compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bonds and aldehyde group can be reduced to form corresponding alcohols and alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
- Propanamide, N-phenyl-N-4-piperidinyl-
- Propanamide, N-phenyl-
Uniqueness
Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]- is unique due to its specific structural features, including the presence of an aldehyde group and an aromatic ether. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[4-(3-oxoprop-1-en-2-yloxy)phenyl]propanamide |
InChI |
InChI=1S/C12H13NO3/c1-3-12(15)13-10-4-6-11(7-5-10)16-9(2)8-14/h4-8H,2-3H2,1H3,(H,13,15) |
InChI Key |
MWBIKJUXUYDVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=C)C=O |
Origin of Product |
United States |
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